molecular formula C11H9NO2 B14406908 2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione CAS No. 85301-71-9

2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B14406908
CAS No.: 85301-71-9
M. Wt: 187.19 g/mol
InChI Key: WHNDIKPOCNISTK-UHFFFAOYSA-N
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Description

2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core and an aminoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with an appropriate amine under controlled conditions. One common method is the condensation reaction between indene-1,3-dione and an amine, such as ethylamine, in the presence of a catalyst like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethylidene group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminoethylidene)-5,5-dimethyl-1,3-cyclohexanedione
  • 3-(1-Aminoethylidene)-2-oxochroman-4-yl phosphonic acid diethyl ester

Uniqueness

2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

85301-71-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-ethanimidoyl-3-hydroxyinden-1-one

InChI

InChI=1S/C11H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,12-13H,1H3

InChI Key

WHNDIKPOCNISTK-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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